molecular formula C16H13ClN4O B11792517 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Katalognummer: B11792517
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: XKNBGCPHZXXWFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine and oxadiazole rings, which are known for their versatility in chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-3-pyridineethanol: A related compound with a similar pyridine ring structure.

    tert-Butyl(1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Another compound featuring the 6-chloropyridin-3-yl group.

Uniqueness

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of the cyclobutyl and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H13ClN4O

Molekulargewicht

312.75 g/mol

IUPAC-Name

3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN4O/c17-13-5-4-12(10-19-13)16(6-2-7-16)15-20-14(22-21-15)11-3-1-8-18-9-11/h1,3-5,8-10H,2,6-7H2

InChI-Schlüssel

XKNBGCPHZXXWFY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.